Methyl 2-(4-(aminomethyl)phenoxy)propanoate
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Overview
Description
Methyl 2-(4-(aminomethyl)phenoxy)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to a propanoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)phenoxy)propanoate typically involves the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)phenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(aminomethyl)phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenoxy ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-nitrophenoxy)propanoate
Uniqueness
Methyl 2-(4-(aminomethyl)phenoxy)propanoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)phenoxy]propanoate |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
YKJWAZDMTBCJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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